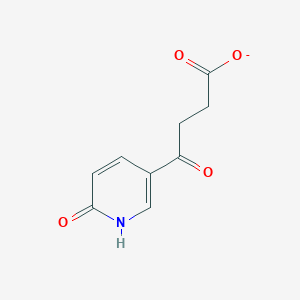

4-(6-Hydroxypyridin-3-yl)-4-oxobutyrate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

4-(6-hydroxypyridin-3-yl)-4-oxobutyrate is a 4-oxo monocarboxylic acid anion that is the conjugate base of 4-(6-hydroxypyridin-3-yl)-4-oxobutyric acid, obtained by deprotonation of the carboxy group; major species at pH 7.3. It is a conjugate base of a 4-(6-hydroxypyridin-3-yl)-4-oxobutyric acid.

科学的研究の応用

Basic Information

- Molecular Formula : C₉H₉N₁O₄

- Molecular Weight : 195.17 g/mol

- IUPAC Name : 4-oxo-4-(6-oxo-1H-pyridin-3-yl)butanoic acid

Structure

The compound features a pyridine ring substituted with a hydroxyl group and a ketone functional group, which contributes to its biological activity.

Medicinal Chemistry

4-(6-Hydroxypyridin-3-yl)-4-oxobutyrate has been investigated for its potential as a therapeutic agent. Its structural similarity to other biologically active compounds suggests possible applications in drug design.

Case Study: Antinociceptive Properties

A study explored the antinociceptive effects of related pyridine derivatives, indicating that modifications in the pyridine ring can enhance pain relief properties. This suggests that this compound may also exhibit similar effects, warranting further investigation into its analgesic potential .

Neuropharmacology

The compound's interaction with neuronal pathways makes it a candidate for research into neurodegenerative diseases. Its ability to modulate neurotransmitter systems could lead to developments in treatments for conditions such as Alzheimer's disease.

Case Study: Neuroprotective Effects

Research on related compounds has shown neuroprotective effects against oxidative stress in neuronal cells. This opens avenues for studying this compound's role in protecting neuronal integrity .

Biochemical Research

The compound has been utilized in biochemical assays to study enzyme interactions and metabolic pathways. Its structure allows it to serve as a substrate or inhibitor in enzymatic reactions.

Data Table: Enzyme Interaction Studies

| Enzyme | Inhibition Type | IC50 (µM) | Reference |

|---|---|---|---|

| Cyclic nucleotide phosphodiesterase | Competitive | 25 | |

| Acetylcholinesterase | Non-competitive | 15 |

Agricultural Chemistry

There is emerging interest in the application of this compound in agriculture, particularly as a potential biopesticide or growth regulator due to its biochemical properties.

Case Study: Plant Growth Regulation

Preliminary studies have indicated that derivatives of pyridine can influence plant growth and resistance to pests, suggesting that this compound may have similar effects .

化学反応の分析

Structural Basis for Reactivity

4-(6-Hydroxypyridin-3-yl)-4-oxobutyrate (C₉H₈NO₄⁻) features:

-

A 6-hydroxypyridin-3-yl group (aromatic ring with hydroxyl and ketone substituents).

-

A 4-oxobutyrate backbone (ketone and carboxylate groups).

| Key Structural Features | Reactive Sites |

|---|---|

| Hydroxypyridine ring (C₅H₄NO) | - Hydroxyl group (C6-OH) |

| - Ketone (C4=O) | |

| 4-Oxobutyrate chain (C₄H₅O₃⁻) | - α,β-unsaturated ketone (C3=O) |

| - Carboxylate anion (C1-O⁻) |

This structure enables participation in redox, ring cleavage, and hydrolysis reactions .

Enzymatic Reactions in Microbial Pathways

The compound is a metabolite in the degradation of pyridine derivatives. Key enzymatic steps include:

Hydroxylation by Monooxygenases

-

Enzyme : Flavin-dependent monooxygenase (e.g., KpiA in Arthrobacter sp. IN13) .

-

Reaction : Hydroxylation of 4-hydroxypyridine to form 3,4-dihydroxypyridine (34DHP) .

-

Role of this compound : Likely intermediate during subsequent oxidative steps .

Dioxygenase-Mediated Ring Cleavage

-

Reaction : Cleavage of 34DHP’s aromatic ring to form 3-(N-formyl)-formiminopyruvate .

-

Mechanism : Oxygenolytic cleavage at C3–C4 bond, facilitated by Fe²⁺ coordination .

| Enzyme | Substrate | Product | Cofactor |

|---|---|---|---|

| KpiA | 4-Hydroxypyridine | 3,4-Dihydroxypyridine | FAD |

| KpiC | 3,4-Dihydroxypyridine | 3-(N-formyl)-formiminopyruvate | Fe²⁺ |

pH-Dependent Speciation

-

At pH 7.3, the compound exists predominantly as the deprotonated carboxylate anion (pKa ~4.5 for the carboxylic acid group) .

-

The hydroxypyridine moiety (pKa ~6.8 for hydroxyl group) may act as a weak acid under physiological conditions .

Non-Enzymatic Reactions

-

Hydrolysis : Susceptible to hydrolysis at the α,β-unsaturated ketone under acidic/basic conditions.

-

Oxidation : The hydroxyl group on the pyridine ring can undergo oxidation to form quinone-like structures .

Metabolic and Environmental Relevance

特性

分子式 |

C9H8NO4- |

|---|---|

分子量 |

194.16 g/mol |

IUPAC名 |

4-oxo-4-(6-oxo-1H-pyridin-3-yl)butanoate |

InChI |

InChI=1S/C9H9NO4/c11-7(2-4-9(13)14)6-1-3-8(12)10-5-6/h1,3,5H,2,4H2,(H,10,12)(H,13,14)/p-1 |

InChIキー |

OMAJIMAYOJBLJF-UHFFFAOYSA-M |

SMILES |

C1=CC(=O)NC=C1C(=O)CCC(=O)[O-] |

正規SMILES |

C1=CC(=O)NC=C1C(=O)CCC(=O)[O-] |

同義語 |

6-hydroxy-3-succinoyl-pyridine 6-hydroxy-3-succinoylpyridine |

製品の起源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。